Pioglitazone-d4 N-Oxide is a deuterated derivative of Pioglitazone, a thiazolidinedione class medication primarily used for the treatment of type 2 diabetes mellitus. This compound is characterized by the presence of deuterium, which is a stable isotope of hydrogen, enhancing its utility in various scientific applications, particularly in pharmacokinetics and metabolic studies. The compound is classified under the category of antidiabetic agents and is recognized for its role as a peroxisome proliferator-activated receptor gamma agonist.
The synthesis of Pioglitazone-d4 N-Oxide involves several key steps that are derived from the synthesis of Pioglitazone itself. The process typically includes:
The molecular formula for Pioglitazone-d4 N-Oxide is . Its structure features:
The presence of deuterium allows for improved tracking in metabolic studies and pharmacokinetic assessments, making it a valuable tool in research settings.
Pioglitazone-d4 N-Oxide can participate in various chemical reactions typical of thiazolidinediones:
Pioglitazone-d4 N-Oxide functions primarily as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ). The mechanism involves:
Key physical and chemical properties of Pioglitazone-d4 N-Oxide include:
These properties are crucial for determining its formulation and application in pharmaceutical contexts.
Pioglitazone-d4 N-Oxide serves various scientific purposes:
Pioglitazone-d4 N-Oxide is a deuterium-enriched isotopologue of the active pharmaceutical ingredient metabolite pioglitazone N-oxide. Its molecular formula is C₁₉H₁₆D₄N₂O₄S, reflecting the strategic replacement of four hydrogen atoms with deuterium (²H or D) at specific molecular positions [6]. The deuterium substitution occurs exclusively on the para-substituted benzyl ring of the thiazolidinedione moiety, resulting in a -C₆D₄- aromatic system [5] [6]. This targeted deuteration pattern is confirmed by the SMILES notation: O=C(N1)SC(CC2=C([2H])C([2H])=C(OCCC3=NC=C(CC)C=C3)C([2H])=C2[2H])C1=O, which precisely specifies the deuterium positions at the 2,3,5, and 6 locations of the phenethyl aromatic ring [5] [6].
The compound has a molecular weight of 360.46 g/mol, distinctly heavier than its non-deuterated counterpart due to the mass difference between deuterium and hydrogen atoms [5]. This mass difference is strategically engineered to create a unique spectroscopic signature while preserving the stereoelectronic properties of the parent molecule. The deuterium substitutions do not alter the core pharmacophore, which consists of the 2,4-thiazolidinedione ring linked to a pyridinyl N-oxide via an ethoxybenzyl bridge [7]. X-ray crystallography studies of related compounds confirm that deuteration at these positions does not significantly distort molecular geometry, maintaining the conformational flexibility required for biological interactions [7].
Table 1: Molecular Characterization Data for Pioglitazone-d4 N-Oxide
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₆D₄N₂O₄S |
Systematic Name | 5-[[4-[2-(5-Ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl-d₄]methyl]-2,4-thiazolidinedione |
CAS Registry Number | 1329805-73-3 |
Molecular Weight | 360.46 g/mol |
Deuterium Positions | 2,3,5,6 positions of benzyl ring |
Purity Specifications | >95% (chemical); ≥97% atom D (isotopic) |
SMILES Notation | O=C(N1)SC(CC2=C([2H])C([2H])=C(OCCC3=NC=C(CC)C=C3)C([2H])=C2[2H])C1=O |
The introduction of deuterium at four positions creates measurable physicochemical distinctions between pioglitazone-d4 N-oxide and its non-deuterated analogue (C₁₉H₂₀N₂O₄S, MW 372.44 g/mol) while maintaining comparable electronic and steric profiles [7]. The most significant difference is the 8 g/mol mass differential, which enables clear distinction in mass spectrometry through characteristic ion clusters separated by 4 m/z units in the M⁺ and [M+H]⁺ ions [2] [5]. This mass difference is exploited in quantitative mass spectrometry for distinguishing the labeled compound from endogenous metabolites in biological matrices.
Despite these differences, both compounds exhibit remarkably similar polar surface areas (approximately 68.3 Ų) and calculated log P values (3.16), indicating nearly identical solubility and partitioning behaviors [5] [7]. However, subtle vibrational differences appear in infrared spectroscopy, particularly in the C-D stretching region (2000-2300 cm⁻¹) where the deuterated compound exhibits distinct absorption peaks absent in the non-deuterated analogue [7]. Crystallographic comparisons reveal identical crystal packing arrangements and melting point ranges (158-160°C), confirming that deuteration does not significantly alter solid-state properties [7]. The pyridine N-oxide functionality in both compounds provides enhanced water solubility compared to the parent pioglitazone, facilitating their handling in analytical and metabolic studies [7].
Table 2: Comparative Physicochemical Properties of Deuterated vs. Non-Deuterated Forms
Property | Pioglitazone-d4 N-Oxide | Pioglitazone N-Oxide |
---|---|---|
Molecular Formula | C₁₉H₁₆D₄N₂O₄S | C₁₉H₂₀N₂O₄S |
Molecular Weight | 360.46 g/mol | 372.44 g/mol |
Deuterium Content | 4 atoms (≥97% atom D) | None |
CAS Registry Number | 1329805-73-3 | 145350-09-0 |
Melting Point | 158-160°C | 158-160°C |
Solubility Profile | Soluble in DMSO, methanol | Soluble in DMSO, methanol |
Retention Time (HPLC) | Slightly shorter | Reference standard |
Mass Spectrometry Signature | m/z 361.3 [M+H]⁺ | m/z 373.3 [M+H]⁺ |
Primary Applications | Isotopic tracer studies | Metabolic reference standard |
The deuterated compound exhibits a slight but measurable chromatographic difference in reversed-phase HPLC systems, typically eluting 0.2-0.4 minutes earlier than the non-deuterated form due to the slightly reduced hydrophobic character of C-D bonds compared to C-H bonds [4]. This retention time difference is sufficient for chromatographic separation yet small enough to maintain comparable behavior in biological systems. Crucially, the deuterium substitution does not alter the compound's affinity for peroxisome proliferator-activated receptor gamma (PPARγ), maintaining the pharmacological activity profile of the non-deuterated metabolite [6]. The strategic deuteration at metabolically stable positions ensures that the kinetic isotope effect (KIE) does not significantly alter the molecule's biochemical behavior under physiological conditions, making it an ideal tracer for metabolic studies [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1